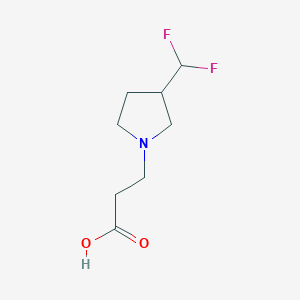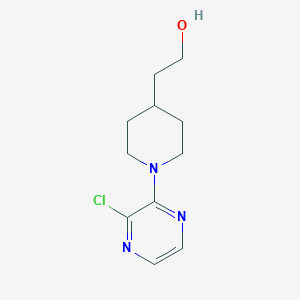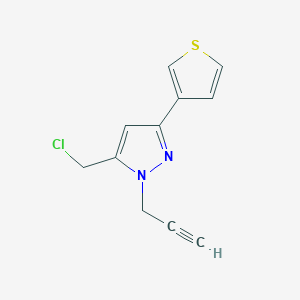
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole (CMTP) is a pyrazole derivative that has been widely studied due to its potential applications in the field of medicinal chemistry. CMTP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CMTP has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Synthesis and Pharmacological Potential
Research on thiophene and pyrazole derivatives has shown their significance in medicinal chemistry due to their diverse pharmacological activities. For instance, the synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides highlighted their potential as antidepressant agents. These compounds, through behavioral investigations, indicated that derivatives with certain structural features might serve as promising candidates for antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014). Such studies underscore the importance of structural modifications in enhancing biological activity, where the inclusion of thiophene and pyrazole moieties has been beneficial.
Antioxidant Properties
The catalytic synthesis of novel chalcone derivatives incorporating the thiophene and pyrazole units has demonstrated significant antioxidant properties. These derivatives were synthesized through reactions involving chalcone precursors, showcasing their in vitro antioxidant activity. The findings were corroborated through molecular docking and ADMET studies, indicating the compounds' potential in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Material Science Applications
Beyond pharmacological applications, compounds featuring pyrazole and thiophene groups have also found relevance in material science. The synthesis and structural characterization of isostructural derivatives have provided valuable insights into their crystalline properties and potential applications in materials chemistry. For example, the study of isostructural 4-aryl-2-pyrazolyl thiazoles has offered a deeper understanding of their molecular packing and electronic properties, which could be leveraged in designing materials with specific functionalities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
5-(chloromethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-4-14-10(7-12)6-11(13-14)9-3-5-15-8-9/h1,3,5-6,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDWPTKBXWJIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
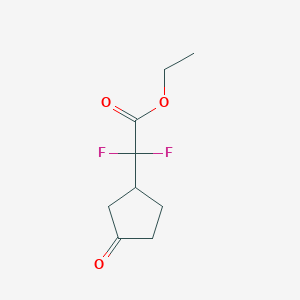
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
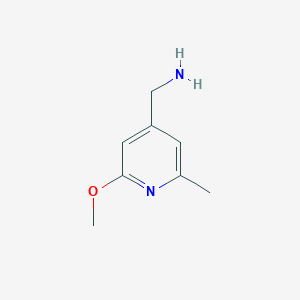
![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)

